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Introduction

CRISPR-Cas9 technology has revolutionized functional genomics by enabling high-throughput

screening to identify genes involved in various biological processes, including drug resistance,

disease progression, and cellular signaling pathways.[1][2][3] However, the efficiency and

specificity of CRISPR-mediated gene editing can vary depending on the cell type, genomic

locus, and experimental conditions. Quatrex is a novel, state-of-the-art reagent designed to

enhance the performance of CRISPR-Cas9 knockout screens by improving the efficiency of

guide RNA (sgRNA) delivery and Cas9 nuclease activity. This document provides detailed

protocols and application notes for utilizing Quatrex in pooled CRISPR knockout screens to

identify genetic modifiers of cellular phenotypes.

Principle of Action
Quatrex is a proprietary, non-lipid-based formulation that complexes with lentiviral particles

containing the sgRNA library and Cas9. This complex facilitates more efficient viral transduction

and nuclear uptake, leading to higher and more uniform expression of the CRISPR

components within the target cell population. The proposed mechanism involves an interaction

with specific cell surface receptors that promote endocytosis, followed by enhanced endosomal

escape of the viral particles, thereby increasing the effective multiplicity of infection (MOI)

without increasing cytotoxicity.
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Key Advantages of Using Quatrex
Increased Transduction Efficiency: Achieves higher percentages of transduced cells at lower

viral titers.

Improved Screening Robustness: More uniform sgRNA representation leads to more reliable

hit identification.

Reduced Cytotoxicity: Lower required viral load minimizes off-target effects associated with

high MOI.

Broad Cell Line Compatibility: Effective across a wide range of immortalized and primary cell

lines.

Quantitative Data Summary
The following tables summarize the performance of Quatrex in a typical CRISPR knockout

screen in A549 cells compared to a standard polybrene-based protocol.

Table 1: Transduction Efficiency

Treatment Viral Titer (TU/mL)
% GFP Positive Cells
(FACS)

Polybrene (8 µg/mL) 1 x 10^6 35%

Polybrene (8 µg/mL) 5 x 10^6 68%

Quatrex (1X) 1 x 10^6 65%

Quatrex (1X) 5 x 10^6 92%

Table 2: sgRNA Library Representation
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Metric Polybrene Quatrex

Gini Index (Uniformity) 0.28 0.15

% sgRNAs with <100 reads 12% 3%

Correlation between

Replicates (R^2)
0.85 0.96

Table 3: Screening Hit Reproducibility

Phenotype Screen Top 50 Hits Overlap (Replicate 1 vs 2)

Paclitaxel Resistance (Polybrene) 68%

Paclitaxel Resistance (Quatrex) 88%

Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
This protocol describes the production of high-titer lentivirus for a pooled CRISPR library.

Materials:

HEK293T cells

sgRNA library plasmid pool

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000)

DMEM, high glucose, with 10% FBS

Opti-MEM

0.45 µm syringe filters
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Procedure:

Cell Seeding: The day before transfection, seed 1.5 x 10^7 HEK293T cells in a 15 cm dish.

Cells should be approximately 80-90% confluent at the time of transfection.

Transfection Complex Preparation:

In Tube A: Dilute 10 µg of the sgRNA library plasmid, 7.5 µg of psPAX2, and 5 µg of

pMD2.G in 1.5 mL of Opti-MEM.

In Tube B: Dilute 75 µL of Lipofectamine 3000 in 1.5 mL of Opti-MEM.

Complex Formation: Add the contents of Tube A to Tube B, mix gently, and incubate for 15

minutes at room temperature.

Transfection: Add the transfection complex dropwise to the HEK293T cells.

Incubation: Incubate the cells for 6-8 hours at 37°C, then replace the media with fresh

DMEM containing 10% FBS.

Viral Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the

viral particles.

Filtration and Storage: Pool the collected supernatant, centrifuge at 500 x g for 5 minutes to

pellet cell debris, and filter the supernatant through a 0.45 µm filter. Aliquot the virus and

store at -80°C.

Protocol 2: Pooled CRISPR Knockout Screen using
Quatrex
This protocol outlines the steps for transducing a Cas9-expressing cell line with a pooled

sgRNA library using Quatrex.

Materials:

Cas9-expressing target cells (e.g., A549-Cas9)

Pooled lentiviral sgRNA library
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Quatrex Reagent (1000X stock)

Complete growth medium for target cells

Puromycin (or other selection antibiotic)

Procedure:

Cell Seeding: Seed the Cas9-expressing cells in 6-well plates at a density that will result in

30-40% confluency on the day of transduction. Prepare enough wells to maintain a library

coverage of at least 300-500 cells per sgRNA.

Transduction Cocktail Preparation:

For each well, prepare 1 mL of complete growth medium.

Add the desired amount of lentiviral library to achieve a low MOI (0.2-0.3).

Add 1 µL of Quatrex (1000X) to the medium (final concentration 1X).

Mix gently by pipetting.

Transduction: Aspirate the existing media from the cells and add the transduction cocktail.

Incubation: Incubate the cells for 24 hours at 37°C.

Selection: After 24 hours, replace the virus-containing medium with fresh medium containing

the appropriate concentration of puromycin to select for transduced cells.

Expansion: Continue to culture the cells in selection medium for 3-5 days, or until the non-

transduced control cells are all dead.

Screening: Once selection is complete, pool the cells and re-plate them under the desired

screening conditions (e.g., with and without a drug).

Genomic DNA Extraction: At the end of the screen, harvest the cells and extract genomic

DNA for subsequent sgRNA sequencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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